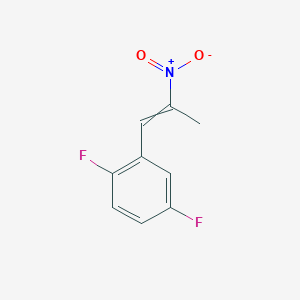

1-(2,5-Difluorophenyl)-2-nitropropene

Description

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

1,4-difluoro-2-(2-nitroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H7F2NO2/c1-6(12(13)14)4-7-5-8(10)2-3-9(7)11/h2-5H,1H3 |

InChI Key |

IEJLYPNEPQXFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-(2,5-Difluorophenyl)-2-nitropropene is a substituted nitroalkene characterized by the presence of a difluorophenyl group and a nitro group. The molecular formula is . The compound exhibits properties typical of Michael acceptors, allowing it to participate in various nucleophilic addition reactions, which are pivotal in organic synthesis.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role as a precursor in the production of amphetamines, particularly in the synthesis of medications like Adderall, highlights its importance in pharmaceutical chemistry. The reduction of this compound leads to the formation of amphetamine derivatives through established reduction methods such as using lithium aluminum hydride or palladium catalysts .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potential antitumor properties. Studies have shown that nitroalkenes can induce apoptosis in cancer cells, making them candidates for developing new anticancer agents. The mechanism often involves the generation of reactive oxygen species and subsequent cellular stress responses .

Herbicidal Properties

The compound has demonstrated herbicidal activity, making it valuable in agricultural practices. Its efficacy against specific weed species has been explored, indicating potential use in developing new herbicides. The structure-activity relationship studies suggest that modifications to the nitroalkene framework can enhance herbicidal potency .

Potential Antimicrobial Agent

This compound has shown promising antibacterial activity against Gram-positive bacteria. Its ability to disrupt bacterial cell membranes and inhibit growth presents opportunities for developing novel antibacterial agents. Further studies are required to elucidate its mechanism of action and optimize its efficacy against a broader range of pathogens .

Case Study 1: Synthesis Pathways

A detailed study on the synthesis pathways for this compound revealed multiple routes involving different starting materials such as benzaldehyde and nitroethane. The reaction conditions were optimized for yield and purity, demonstrating its feasibility for large-scale production in pharmaceutical applications .

Case Study 2: Anticancer Efficacy

In a comparative analysis involving various nitroalkenes, this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective growth inhibition. This study underscores the potential for further development into therapeutic agents targeting specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison focuses on structurally related compounds from the provided evidence:

- 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325): A fluorinated arylalkylamine .

- 1-Nitronaphthalene : A nitro-substituted polycyclic aromatic hydrocarbon .

Comparative Analysis

Key Differences

- Reactivity : The nitropropene group in the target compound is more reactive than the amine in HD-3325 due to the electron-deficient alkene, enabling participation in Michael additions or Diels-Alder reactions. In contrast, 1-nitronaphthalene’s nitro group stabilizes the aromatic ring but reduces alkene-like reactivity .

- Safety: While HD-3325 is explicitly non-hazardous , nitropropenes and nitroaromatics like 1-nitronaphthalene often pose risks (e.g., flammability, toxicity) due to nitro group instability .

- Fluorine Impact: The 2,5-difluoro substitution in the target compound and HD-3325 may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a trend observed in pharmaceuticals and agrochemicals.

Research Findings and Implications

Stability and Reactivity Trends

- Nitropropenes vs. Nitroaromatics : Nitropropenes exhibit higher electrophilicity than nitroaromatics, making them versatile intermediates in heterocycle synthesis. However, this reactivity may necessitate stringent handling protocols, unlike the amine derivative HD-3325 .

- This could explain the non-hazardous classification of HD-3325 despite its structural complexity .

Preparation Methods

Catalytic Systems and Solvent Selection

Methylammonium acetate emerges as a superior catalyst for this transformation, offering high yields (72–88%) and minimal byproduct formation. In a representative procedure, 2.0 g (14 mmol) of 2,5-difluorobenzaldehyde is refluxed with 2.2 g (29 mmol) of nitroethane and 1.4 g of methylammonium acetate in isopropyl alcohol (IPA) for 1.5 hours. IPA’s moderate polarity and boiling point (~82°C) facilitate efficient reflux while dissolving both reactants.

Alternative catalysts like n-butylamine are less favorable due to increased polymer formation. For example, substituting methylammonium acetate with n-butylamine in analogous syntheses reduces yields by 10–15% and necessitates extensive purification.

Optimized Synthetic Protocols

Standard Procedure Using Methylammonium Acetate

Reagents:

-

2,5-Difluorobenzaldehyde (1 eq)

-

Nitroethane (1.2 eq)

-

Methylammonium acetate (10 mol%)

-

IPA (20 wt.%)

Procedure:

-

Combine reagents in IPA and reflux at 82°C for 1.5 hours.

-

Cool the amber solution to room temperature, inducing crystallization.

-

Filter and wash with cold IPA to obtain pure this compound as crystalline platelets.

Yield: 72% (1.5 hours), escalating to 88% with extended reflux (8 hours) for related fluorophenyl analogs.

Solvent and Stoichiometric Adjustments

Increasing nitroethane to 1.5 eq enhances conversion but risks dimerization. A balance of 1.2 eq nitroethane optimizes yield and purity. Substituting IPA with ethanol or THF reduces yields by 20–30%, underscoring IPA’s role in stabilizing intermediates.

Comparative Analysis of Methodologies

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Methylammonium acetate | 10 mol% | IPA | 1.5 | 72 | >95% (HPLC) |

| Methylammonium acetate | 10 mol% | IPA | 8.0 | 88 | Crystalline |

| n-Butylamine | 10 mol% | IPA | 6.0 | 68 | Requires purification |

Key Observations:

-

Prolonged reflux (8 hours) improves yields for less reactive aldehydes but is unnecessary for 2,5-difluorobenzaldehyde.

-

Methylammonium acetate’s weak basicity minimizes side reactions, whereas stronger bases like piperidine accelerate decomposition.

Downstream Applications and Derivative Synthesis

While beyond preparation scope, this compound’s utility is highlighted by its reduction to 1-(2,5-difluorophenyl)-2-propanone using SnCl₂·2H₂O and HCl (89% yield). This ketone is pivotal in synthesizing fluorinated pharmaceuticals, including serotonin receptor ligands.

Challenges and Mitigation Strategies

Byproduct Formation

Polymerization of nitropropene is a persistent issue, exacerbated by acidic impurities or excessive heating. Mitigation includes:

Q & A

Q. What are the recommended methods for synthesizing 1-(2,5-difluorophenyl)-2-nitropropene?

A practical approach involves a nitropropene formation reaction using a condensation reaction between a fluorinated aromatic aldehyde and nitroethane derivatives. For example, analogous nitropropene compounds (e.g., 1-(2-nitrophenyl)-2-nitropropene) have been synthesized via base-catalyzed condensation, achieving yields up to 89% . Key steps include:

- Reacting 2,5-difluorobenzaldehyde with nitroethane in the presence of ammonium acetate as a catalyst.

- Purifying the product via column chromatography or recrystallization.

- Validating purity using melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR).

Q. How should researchers handle and store this compound safely?

While specific safety data for this compound are limited, structurally similar nitropropene derivatives require:

- Storage : 2–8°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H/C NMR : To confirm the aromatic substitution pattern (e.g., 2,5-difluorophenyl group) and nitropropene backbone.

- FT-IR : Identify nitro group stretching (~1520 cm) and C=C bonds (~1600 cm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or GC-MS).

Cross-referencing with reported data for analogs (e.g., 1-(2-nitrophenyl)-2-nitropropene) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for nitropropene derivatives?

Contradictions often arise from isomerism or impurities. Methodological solutions include:

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) .

- Chromatographic Purity Checks : Use HPLC with UV detection to rule out byproducts.

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values .

Example Case : A study on 1-(2-nitrophenyl)-2-nitropropene confirmed structural consistency via H NMR and X-ray data, resolving initial ambiguities in alkene geometry .

Q. What are the stability challenges of this compound under varying conditions?

Nitropropene derivatives are sensitive to:

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a precursor for antifungal agents. For example:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Challenges include detecting low-concentration isomers or nitro-group degradation products. Solutions involve:

Q. How does the electronic nature of the 2,5-difluorophenyl group influence reactivity?

The electron-withdrawing fluorine atoms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.